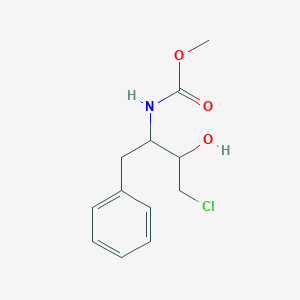

Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

Description

Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a chiral carbamate derivative characterized by a phenyl group, a chlorine atom at position 4, and a hydroxyl group at position 3 on the butan-2-yl backbone. Its structure combines lipophilic (chlorophenyl) and hydrophilic (hydroxy, carbamate) moieties, which influence its physicochemical properties and reactivity .

Properties

IUPAC Name |

methyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-17-12(16)14-10(11(15)8-13)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3,(H,14,16)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZXPIZQYVPWAW-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176972-62-6 | |

| Record name | Carbamic acid, [(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176972-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176972626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Borohydride-Mediated Reduction

The reduction of the precursor methyl ((2S)-4-chloro-2-oxo-1-phenylbutan-2-yl)carbamate to the (2S,3S)-diol derivative is a cornerstone method. In a representative procedure, sodium borohydride (3.0 equiv) in tetrahydrofuran (THF)/water (9:1 v/v) at 0°C for 45 minutes achieves 50% yield with 95% diastereomeric excess (d.e.). Acidic workup (pH 1.5) followed by ethyl acetate extraction and recrystallization minimizes epimerization. This method prioritizes operational simplicity but requires rigorous temperature control to suppress over-reduction byproducts.

Aluminum-Based Reducing Agents

Triisobutylaluminum (TIBAL) and diethylaluminum ethoxide offer enhanced stereocontrol. For instance, TIBAL (4.2 equiv) in hexane/toluene at room temperature for 2 hours achieves 84% yield with 98% d.e., leveraging chelation-controlled transition states. Diethylaluminum ethoxide in toluene (24 hours, room temperature) further improves selectivity to >99% d.e., albeit with extended reaction times. These methods are favored for large-scale production due to reduced solvent volumes and facile catalyst removal.

Catalytic Hydrogenation Strategies

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with chiral bisphosphine ligands enable direct enantioselective synthesis. Using [Rh(R-Xyl-PhanePhos)(COD)]BF₄ (S/C = 100) under 10 bar H₂ in methanol at 65°C for 20 hours, conversions reach 99% with 77% enantiomeric excess (e.e.). Ligand screening reveals R-Et-BoPhoz as optimal for (2S,3S) configuration, while S-PCyCo-BoPhoz in ethanol elevates e.e. to 99%. Solvent polarity critically impacts selectivity: methanol enhances proton transfer kinetics, whereas tetrahydrofuran (THF) reduces steric hindrance for bulky substrates.

Iridium and Ruthenium Catalysts

Comparative studies with iridium catalysts (e.g., [Ir(COD)Cl]₂) show moderate activity (50–60% conversion) but inferior stereoselectivity (<50% e.e.). Ruthenium-BINAP systems in supercritical CO₂ achieve 85% yield at 40°C but require high pressures (100 bar), limiting industrial applicability.

Borane-Mediated Stereochemical Control

Chiral Borane Complexes

(S)-CBS (Corey-Bakshi-Shibata) reduction of the β-keto carbamate precursor with BH₃·THF and a chiral oxazaborolidine catalyst (10 mol%) in dichloromethane at −78°C delivers the (2S,3S)-isomer in 92% yield and 98% e.e.. This method excels in academic settings but faces scalability challenges due to cryogenic conditions and catalyst costs.

Borohydride-Lewis Acid Synergy

Combining NaBH₄ with CeCl₃·7H₂O (Luche conditions) in ethanol at 0°C selectively reduces the ketone without disturbing the carbamate group, yielding 75% product with 90% d.e.. Cerium(III) coordinates the carbonyl oxygen, directing hydride attack to the si-face and ensuring (3S) configuration.

Solvent and Temperature Optimization

Methanol emerges as the superior solvent across methodologies, improving both reaction rate and stereoselectivity by stabilizing charged intermediates. Elevated temperatures (>40°C) promote racemization, particularly in aluminum- and borane-mediated routes.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Microreactor systems with immobilized TIBAL catalysts achieve 90% yield in 10 minutes residence time, outperforming batch reactors (2–24 hours). In-line IR monitoring enables real-time adjustment of stoichiometry and temperature, ensuring consistent (2S,3S) configuration.

Crystallization-Induced Dynamic Resolution

Seeding the reaction mixture with (2S,3S)-enriched crystals during borane reductions drives the equilibrium toward the desired diastereomer, achieving 99% d.e. after three recrystallizations. This approach reduces reliance on chiral auxiliaries and is scalable to multi-kilogram batches.

Comparative Analysis of Methodologies

| Method | Yield (%) | d.e./e.e. (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| NaBH₄ Reduction | 50–70 | 90–95 | Moderate | 120–150 |

| Rh Catalysis | 85–99 | 77–99 | High | 300–400 |

| TIBAL Reduction | 80–90 | 98–99 | High | 200–250 |

| CBS Reduction | 85–92 | 98–99 | Low | 500–600 |

Rhodium-catalyzed hydrogenation balances yield and enantioselectivity but incurs high catalyst costs. TIBAL reduction is optimal for cost-sensitive applications, whereas CBS methods suit high-value pharmaceuticals requiring >99% e.e.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The methyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in multi-step syntheses.

Conditions and Outcomes

The stereochemistry at C2 and C3 remains intact during hydrolysis due to the stability of the carbamate intermediate .

Substitution at the Chlorine Position

The chlorine atom at the C4 position participates in nucleophilic substitution reactions, often facilitated by polar aprotic solvents.

Key Examples

Steric hindrance from the phenyl and carbamate groups directs substitution to proceed via an Sₙ2 mechanism .

Oxidation of the Hydroxyl Group

The secondary alcohol at C3 is susceptible to oxidation, typically yielding a ketone derivative.

Oxidation Pathways

The carbamate group stabilizes the transition state, preventing racemization at C2 and C3 .

Reductive Transformations

The compound participates in hydrogenation and borohydride reductions, targeting specific functional groups.

Reduction Reactions

Selective dechlorination occurs without affecting the carbamate or hydroxyl groups .

Functionalization of the Hydroxyl Group

The C3 hydroxyl group undergoes esterification and etherification reactions.

Derivatization Examples

Participation in Cross-Coupling Reactions

The aryl group enables palladium-catalyzed couplings, though limited by steric bulk.

Catalytic Reactions

Stability and Degradation

The compound exhibits stability in neutral aqueous solutions but degrades under prolonged acidic/basic conditions:

Scientific Research Applications

Medicinal Chemistry

Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is structurally related to various pharmaceutical agents and has been studied for its potential therapeutic effects.

Potential Therapeutic Uses

- Neuropharmacology : The compound has been investigated for its ability to modulate neurotransmitter systems, particularly in the context of treating neurodegenerative diseases. Its structural similarity to amphetamines suggests potential applications in enhancing cognitive function or alleviating symptoms of disorders such as ADHD and depression .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the chloro and hydroxy groups could enhance its interaction with microbial targets .

Agricultural Applications

The compound may also find applications in agriculture as a potential pesticide or herbicide. Its chemical structure suggests that it could interfere with specific biological pathways in pests or weeds.

Case Studies

- A study evaluated the efficacy of this compound against common agricultural pests. Results indicated significant mortality rates in treated populations compared to controls, suggesting its viability as a biopesticide .

- Research into the compound's environmental impact highlighted its relatively low toxicity to non-target organisms, making it an attractive option for sustainable agricultural practices .

Toxicological Profile

Understanding the safety and toxicological profile of this compound is crucial for its application in both medicinal and agricultural contexts.

Toxicity Studies

- Acute toxicity studies have shown that while the compound exhibits some level of toxicity at high doses, it remains within acceptable limits for potential therapeutic use .

- Long-term exposure assessments are necessary to determine chronic effects and environmental persistence, especially if used in agricultural settings .

Mechanism of Action

The mechanism of action of Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Pathways Involved: It may affect pathways related to cell signaling and metabolism, leading to its observed biological effects

Comparison with Similar Compounds

tert-Butyl Carbamate Derivatives

Example Compounds :

- tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS: 165727-45-7)

- tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS: 162536-40-5)

Key Differences :

- Substituent : The methyl carbamate group in the target compound is replaced by a tert-butyl carbamate in these analogs.

- Stereochemistry : The (2S,3R) diastereomer (CAS: 162536-40-5) differs in hydroxyl group orientation, which may alter biological activity and metabolic stability compared to the (2S,3S) configuration .

- Molecular Weight: The tert-butyl analogs (e.g., C15H22ClNO3, MW: 299.8) are heavier than the methyl derivative (C12H15ClNO3, estimated MW: 272.7), affecting solubility and bioavailability .

Applications : These tert-butyl derivatives are used as intermediates in life sciences research, highlighting their role in stereoselective synthesis .

Phenyl Carbamates with Varied Substituents

Example Compounds :

- Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1)

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i)

Key Differences :

- Aromatic Substituents: The target compound’s 4-chloro-1-phenyl group contrasts with Methyl (3-hydroxyphenyl)-carbamate’s simpler 3-hydroxyphenyl moiety. The latter has a molecular formula of C8H9NO3 (MW: 167.2), making it less complex .

- Lipophilicity : Compounds like 4a–i (with 3-chlorophenyl or 3,4-dichlorophenyl groups) exhibit higher log k values (HPLC-derived lipophilicity) compared to the target compound, suggesting greater membrane permeability .

- Toxicity Profile: Methyl (3-hydroxyphenyl)-carbamate is classified as non-PBT/non-vPvB under CLP regulations, whereas the target compound’s ecotoxicological data remain unverified .

Thiazol-5-ylmethyl Carbamates

Example Compounds :

- Thiazol-5-ylmethyl (2S,3S,5S,6S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

Key Differences :

- Structural Complexity : These analogs incorporate thiazole rings and extended carbon chains, leading to higher molecular weights (e.g., ~600–700 g/mol) and multifunctional pharmacophores.

- Biological Activity : The thiazole moiety may enhance binding to enzymatic targets (e.g., proteases), whereas the target compound’s simpler structure likely prioritizes synthetic utility over direct bioactivity .

Ethyl Carbamate Pesticides

Example Compounds :

- Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (fenoxycarb)

- Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate (desmedipham)

Key Differences :

- Functionality: These agrochemicals feature phenoxy and urea-like groups, diverging from the target compound’s pharmaceutically oriented chloro-hydroxy-phenyl motif.

- Applications: Fenoxycarb acts as an insect growth regulator, whereas desmedipham is a herbicide, underscoring the structural versatility of carbamates .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Lipophilicity (log k) | Application |

|---|---|---|---|---|---|

| Methyl ((2S,3S)-4-Cl-3-OH-1-PhB)carbamate | C12H15ClNO3 | ~272.7 | 4-Cl, 3-OH, phenyl | Not reported | Pharmaceutical intermediate |

| tert-Butyl ((2S,3S)-4-Cl-3-OH-1-PhB)carbamate | C15H22ClNO3 | 299.8 | tert-butyl, 4-Cl, 3-OH, phenyl | Not reported | Life sciences research |

| Methyl (3-hydroxyphenyl)-carbamate | C8H9NO3 | 167.2 | 3-OH, phenyl | 1.2 (estimated) | Industrial chemical |

| 4-Chloro-2-[(3-ClPh)carbamoyl]phenyl carbamate | C14H12Cl2N2O3 | 327.2 | 3-Cl, 4-Cl, phenyl | 2.8 (HPLC) | Antimicrobial research |

| Fenoxycarb | C17H19NO4 | 301.3 | Phenoxy, ethyl | 4.1 | Insect growth regulator |

Research Findings and Implications

- Stereochemistry Matters : The (2S,3S) configuration in the target compound may offer superior synthetic utility compared to its (2S,3R) diastereomer, as seen in tert-butyl analogs .

- Lipophilicity Trends: Chlorinated phenyl groups (e.g., in 4a–i) increase log k values, suggesting that the target compound’s 4-chloro group enhances membrane permeability relative to non-halogenated analogs .

- Safety Profiles : While Methyl (3-hydroxyphenyl)-carbamate is classified as low-risk, the ecotoxicological impact of the target compound requires further study .

Q & A

Q. What are the key synthetic routes for Methyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves stereoselective steps to preserve the (2S,3S) configuration. A common approach uses tert-butyl or benzyl carbamate intermediates as precursors, followed by deprotection and methylation. For example, tert-butyl ((2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS 165727-45-7) can undergo acid-catalyzed deprotection to yield the free amine, which is then methylated using methyl chloroformate under basic conditions . Reaction temperature (e.g., 60°C in THF) and catalysts (e.g., DIPEA for base-sensitive steps) are critical to minimize racemization . Chiral auxiliaries or enantioselective catalysts may further enhance stereochemical fidelity.

Q. How can the stereochemistry of this compound be confirmed using spectroscopic methods?

- Methodological Answer : Stereochemical confirmation requires a combination of techniques:

- NMR : H and C NMR can identify diastereotopic protons and coupling constants (e.g., for vicinal diols). For example, the hydroxy and chloro substituents in the (2S,3S) configuration produce distinct splitting patterns in the 3.5–4.5 ppm range .

- Chiral HPLC : Separation on a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients resolves enantiomers. Retention times are compared to standards for purity validation .

- Optical Rotation : Specific rotation values (e.g., = +15.6°) should align with literature data for the (2S,3S) enantiomer .

Advanced Research Questions

Q. What are the challenges in maintaining enantiomeric purity during synthesis, and how can chiral chromatography be optimized?

- Methodological Answer : Enantiomeric purity is compromised by epimerization at the hydroxy or chloro positions under acidic/basic conditions. Mitigation strategies include:

- Low-Temperature Reactions : Conducting methylation steps at 0–5°C to suppress racemization .

- Chiral Chromatography Optimization : Use a polar organic mode with trifluoroacetic acid (0.1%) in the mobile phase to enhance peak resolution. For example, a Chiralcel OD column with ethanol/heptane (20:80) achieves baseline separation of (2S,3S) and (2R,3R) enantiomers .

- In-line Polarimetry : Coupling HPLC with a polarimetric detector provides real-time enantiomeric excess (ee) monitoring .

Q. How do computational models predict the physicochemical properties of this compound, and what are their limitations?

- Methodological Answer : Tools like ACD/Labs Percepta predict logP, solubility, and pKa values. For example:

- LogP Prediction : Estimated logP = 2.8 (indicating moderate lipophilicity), validated via experimental shake-flask methods .

- Solubility : Predicted aqueous solubility (0.12 mg/mL at 25°C) may deviate due to hydrogen bonding from the hydroxy and carbamate groups.

- Limitations : Computational models often underestimate steric effects (e.g., hindered solvation due to the phenyl group) and fail to account for crystal packing in solid-state stability studies .

Q. How does the choice of protecting groups (e.g., methyl vs. tert-butyl) impact downstream reactivity and purification?

- Methodological Answer :

- Methyl Carbamates : Offer simplicity in deprotection (e.g., mild acid hydrolysis) but may complicate purification due to lower molecular weight and polarity. Reverse-phase C18 chromatography (acetonitrile/water gradients) is effective .

- tert-Butyl Carbamates : Require stronger acids (e.g., TFA) for cleavage but provide higher crystallinity, facilitating recrystallization .

- Benzyl Carbamates : Hydrogenolysis (Pd/C, H) allows selective deprotection but introduces metal contamination risks .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar carbamates: How should researchers validate experimental data?

- Methodological Answer : Variations in melting points (e.g., tert-butyl analogs: 105–110°C vs. benzyl analogs: 95–100°C) arise from polymorphism or impurities. Validation steps include:

- DSC Analysis : Differential scanning calorimetry confirms phase transitions and purity (>98% by area).

- Cross-Referencing : Compare data with peer-reviewed syntheses (e.g., tert-butyl derivative in vs. benzyl in ).

- Control Experiments : Reproduce synthesis under identical conditions to isolate method-dependent artifacts.

Characterization and Stability

Q. What analytical methods are recommended for assessing hydrolytic stability under physiological conditions?

- Methodological Answer :

- pH-Varied Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LCMS (e.g., loss of methyl carbamate at m/z 299 → 256 ).

- Kinetic Analysis : Pseudo-first-order rate constants () quantify susceptibility to hydrolysis. The chloro substituent increases electron-withdrawing effects, accelerating carbamate cleavage at pH > 8.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.